molecular formula C15H13ClO3 B2939973 3-[2-(4-chlorophenoxy)phenyl]propanoic Acid CAS No. 886361-07-5

3-[2-(4-chlorophenoxy)phenyl]propanoic Acid

Cat. No.: B2939973
CAS No.: 886361-07-5
M. Wt: 276.72
InChI Key: VGRZXMDTEJGFQM-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenoxy)phenyl]propanoic Acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a phenyl ring at the β-position. This phenyl ring is further modified with a 4-chlorophenoxy group at the ortho position. Its structure combines lipophilic (chlorophenoxy and phenyl groups) and hydrophilic (carboxylic acid) regions, making it a candidate for drug development, particularly in oncology and metabolic disorders.

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-4,6-9H,5,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZXMDTEJGFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid typically involves the reaction of 4-chlorophenol with 2-bromophenylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenoxy)phenyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[2-(4-chlorophenoxy)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
3-[2-(4-Chlorophenoxy)phenyl]propanoic Acid 4-Chlorophenoxy group at ortho-phenyl position C₁₅H₁₃ClO₃ Retinoid-like activity; nuclear receptor targeting
3-(4-Chlorophenyl)propanoic Acid Chlorine directly on phenyl ring (no phenoxy) C₉H₉ClO₂ Simpler structure; used as reference in pharmacokinetic studies
2-(3-Chlorophenoxy)propanoic Acid 3-Chlorophenoxy group (meta-chloro) C₉H₉ClO₃ Positional isomer; affects solubility and metabolic stability
3-(4-Chlorophenoxy)-2-hydroxypropanoic Acid Additional hydroxyl group at C2 C₉H₉ClO₄ Increased polarity; potential prodrug applications
(2S)-3-(4-Chlorophenyl)-2-sulfonylamino propanoic Acid Sulfonylamino group at C2 C₁₆H₁₆ClNO₅S Enhanced hydrogen bonding; enzyme inhibition

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity: The 4-chlorophenoxy group in the target compound enhances membrane permeability compared to 3-(4-chlorophenyl)propanoic acid, which lacks the ether linkage .
  • Acidity: The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, promoting solubility. In contrast, sulfonylamino derivatives (e.g., ) exhibit lower acidity (pKa ~6.5), affecting tissue distribution .
  • Stereochemical Effects: The (S)-enantiomer of lifitegrast, a related propanoic acid derivative, shows superior ocular bioavailability compared to the (R)-form, underscoring the importance of chirality in drug design .

Key Research Insights

  • Substituent Position Matters: Meta-substituted chlorophenoxy derivatives (e.g., 2-(3-chlorophenoxy)propanoic acid) show reduced receptor affinity compared to para-substituted analogs .
  • Functional Group Diversity : Introducing hydroxyl or sulfonyl groups alters metabolic pathways. For instance, hydroxylated derivatives () are more prone to phase II conjugation, while sulfonamides () resist enzymatic degradation .
  • Therapeutic Potential: Compounds like this compound are promising scaffolds for non-genomic retinoid signaling modulators, offering alternatives to traditional retinoids with fewer side effects .

Biological Activity

3-[2-(4-chlorophenoxy)phenyl]propanoic acid is an organic compound with significant biological activity, primarily studied for its potential as an inhibitor in various enzymatic pathways. This article explores its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClO₃, with a molecular weight of 276.72 g/mol. The compound features a propanoic acid backbone linked to a phenyl group that is substituted with a 4-chlorophenoxy moiety. This unique structure enhances its biological activity compared to non-substituted analogs.

Research indicates that compounds similar to this compound may function as histone deacetylase inhibitors (HDACIs) , which are crucial in cancer therapy by modulating gene expression through epigenetic changes. The presence of the chlorinated phenoxy group significantly influences its pharmacokinetic properties and binding interactions within biological systems.

Anticancer Properties

Studies have shown that this compound exhibits anticancer properties. It has been observed to inhibit cell viability in various cancer cell lines. For example, compounds structurally related to it have demonstrated the ability to reduce A549 lung cancer cell viability by up to 50% . The mechanism involves interference with cellular processes that regulate proliferation and apoptosis.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Similar compounds containing the 4-chlorophenoxy group have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals significant differences in biological activity due to variations in substituents on the phenolic ring. Below is a table summarizing some of these compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenyl)propanoic AcidC₉H₉ClO₂Simple structure with fewer rings
3-Hydroxy-2-phenylpropanoic AcidC₉H₁₀O₃Hydroxy group enhances solubility
3-(4-Fluorophenyl)propanoic AcidC₉H₉F O₂Fluorine substitution alters reactivity
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic AcidC₂₄H₂₃F N O₄Triple-acting PPAR agonist

The unique feature of this compound lies in its chlorinated phenoxy group, which enhances its biological activity compared to non-substituted analogs.

Case Studies and Research Findings

  • Histone Deacetylase Inhibition : A study demonstrated that derivatives of this compound showed potent HDAC inhibition, leading to reduced proliferation in HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating promising anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Activity : Another research effort evaluated the antioxidant properties of related compounds using DPPH radical scavenging assays, revealing that some derivatives exhibited significant antioxidant capabilities, which could complement their anticancer effects .

Q & A

[Basic] What safety protocols are recommended for handling 3-[2-(4-chlorophenoxy)phenyl]propanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear acid-resistant gloves (e.g., nitrile or neoprene) and lab coats to prevent dermal exposure, as structural analogs like 2-(2,4-dichlorophenoxy)propionic acid are absorbed through the skin .
    • Use indirect-vent, splash-resistant goggles and face shields when handling liquid formulations to avoid ocular exposure .
  • Decontamination:
    • Immediately remove contaminated clothing and launder using protocols informed by chemical hazards. Avoid taking contaminated materials home to prevent secondary exposure .
    • Install emergency showers and eyewash stations near workspaces .
  • Exposure Monitoring:
    • Conduct routine air sampling and biomonitoring for occupational exposure, referencing OSHA standards (29 CFR 1910.1020) for record-keeping .

[Basic] What synthetic routes are commonly employed for synthesizing this compound?

Methodological Answer:

  • Esterification and Hydrolysis:
    • Start with 4-chlorophenol and 2-phenylpropanoic acid derivatives. Use coupling agents like DCC (dicyclohexylcarbodiimide) to form phenoxy linkages, followed by acid-catalyzed hydrolysis to yield the propanoic acid moiety .
    • Example: For analogs like 2-(4-ethylphenyl)propanoic acid, Friedel-Crafts alkylation or Ullmann coupling are employed to attach aromatic groups .
  • Purification:
    • Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) .

[Advanced] How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation:
    • Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to cross-verify molecular peaks and fragmentation patterns. For example, isotopic patterns in MS can distinguish chlorine-containing fragments .
    • Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions, common in chlorophenoxy derivatives .
  • Computational Modeling:
    • Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA) to confirm substituent positions .

[Advanced] What methodologies are used to assess the compound’s potential carcinogenicity and metabolic pathways?

Methodological Answer:

  • In Vitro Toxicity Assays:
    • Conduct Ames tests (with/without metabolic activation via S9 liver homogenate) to evaluate mutagenicity. Structural analogs like 2-(4-chloro-2-methylphenoxy)propionic acid show carcinogenic potential, necessitating similar protocols .
    • Use human hepatocyte cultures or microsomal preparations to study cytochrome P450-mediated metabolism. Monitor metabolites via LC-MS/MS .
  • Dermal Absorption Studies:
    • Apply Franz diffusion cells with excised human skin to quantify permeation rates. Compare with OECD TG 428 guidelines .

[Basic] Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Technique Parameters Application Reference
HPLC-UV C18 column, λ = 254 nm, mobile phase: acetonitrile/0.1% TFAQuantification in plasma/serum
LC-MS/MS ESI-negative mode, MRM transitions (e.g., m/z 291 → 35)Trace detection in tissues
GC-MS Derivatization with BSTFA, DB-5MS columnVolatile metabolite profiling

[Advanced] How can researchers optimize reaction yields in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Process Parameters:
    • Optimize temperature (60–80°C) and solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to reduce side reactions like over-alkylation .
    • Use flow chemistry for continuous synthesis, improving heat/mass transfer and reducing byproducts .
  • Impurity Profiling:
    • Identify common impurities (e.g., dechlorinated byproducts) via LC-MS and adjust stoichiometry of chlorophenol precursors accordingly .

[Advanced] What experimental designs are suitable for studying the compound’s anti-inflammatory mechanisms?

Methodological Answer:

  • In Vivo Models:
    • Use murine carrageenan-induced paw edema assays. Administer 10–50 mg/kg doses orally and measure COX-2 inhibition via ELISA .
  • Molecular Docking:
    • Simulate binding affinity to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Compare with ibuprofen derivatives for selectivity .
  • Cytokine Profiling:
    • Quantify IL-6 and TNF-α levels in LPS-stimulated macrophages using multiplex immunoassays .

[Basic] How should the compound be stored to ensure long-term stability?

Methodological Answer:

  • Conditions:
    • Store in amber glass vials at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the chlorophenoxy group .
    • Use desiccants (e.g., silica gel) to avoid hydrolysis in humid environments .
  • Stability Monitoring:
    • Perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC every 30 days .

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